

Technical Guide: Physicochemical Properties of 1-Hexanol-d11

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Compound of Interest

Compound Name: 1-Hexanol-d11

Cat. No.: B12391452

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and weight of **1-Hexanol-d11**, a deuterated isotopologue of 1-Hexanol. This document is intended for professionals in research and development who utilize stable isotope-labeled compounds in their work.

Core Physicochemical Data

The incorporation of deuterium in place of hydrogen results in a significant increase in the molecular weight of 1-Hexanol. The data below summarizes the key quantitative information for both the standard and deuterated forms of the molecule.

Compound	Molecular Formula	Molecular Weight (g/mol)
1-Hexanol	C ₆ H ₁₄ O	102.17
1-Hexanol-d11	C ₆ H ₃ D ₁₁ O	113.24[1][2]

Synthesis and Isotopic Labeling

Industrially, 1-Hexanol is primarily produced through the oligomerization of ethylene using triethylaluminium, followed by oxidation. An alternative method involves the hydroformylation of 1-pentene to produce aldehydes, which are subsequently hydrogenated.

The synthesis of **1-Hexanol-d11** follows similar chemical pathways but utilizes deuterated starting materials. The eleven exchangeable protons on the hexyl chain, excluding the hydroxyl proton and the two protons on the alpha-carbon, are replaced with deuterium atoms. The precise isotopic enrichment is a critical parameter that is confirmed during quality control via mass spectrometry.

Experimental Protocols: Characterization and Quantification

The determination of the molecular weight and the confirmation of isotopic enrichment for deuterated compounds like **1-Hexanol-d11** are typically achieved through mass spectrometry, often coupled with a chromatographic separation technique.

Objective: To verify the molecular weight and assess the isotopic purity of **1-Hexanol-d11**.

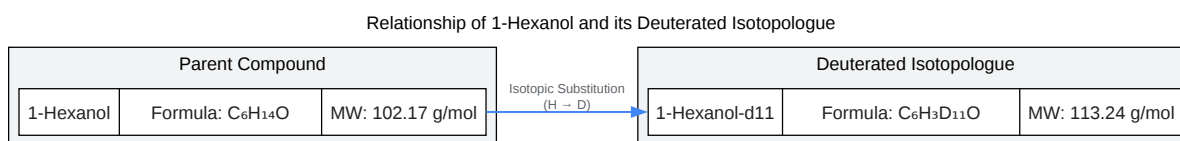
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the **1-Hexanol-d11** sample is prepared in a suitable volatile solvent (e.g., dichloromethane or methanol). A non-deuterated 1-Hexanol standard is also prepared for comparison.
- Gas Chromatography (GC) Separation:
 - An aliquot of the prepared sample is injected into the GC system.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
 - The column separates the analyte from any impurities based on boiling point and interactions with the column's stationary phase.
- Mass Spectrometry (MS) Analysis:
 - As the **1-Hexanol-d11** elutes from the GC column, it enters the mass spectrometer's ion source.

- Electron ionization (EI) is commonly used, where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z .
- Data Interpretation:
 - The mass spectrum will show a peak corresponding to the molecular ion (M^+). For **1-Hexanol-d11**, this will be observed at an m/z of approximately 113.24.
 - The spectrum of the non-deuterated standard will show a molecular ion peak at an m/z of approximately 102.17.
 - The isotopic distribution of the molecular ion peak cluster for **1-Hexanol-d11** is analyzed to determine the level of deuterium incorporation and the presence of any partially deuterated species. High-resolution mass spectrometry can provide a more precise mass measurement, further confirming the elemental composition.

Logical Relationship Diagram

The following diagram illustrates the relationship between the standard compound, its deuterated isotopologue, and their respective molecular properties.



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Fig. 1: Isotopic relationship between 1-Hexanol and **1-Hexanol-d11**.

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References

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